molecular formula C21H11ClF3NO3 B7726576 6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

Cat. No.: B7726576
M. Wt: 417.8 g/mol
InChI Key: VHWOYJLWLPJPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a quinoline derivative characterized by:

  • A chlorine substituent at position 6 of the quinoline core.
  • A carboxylic acid group at position 2.
  • A furan-2-yl moiety at position 2, further substituted with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

6-chloro-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClF3NO3/c22-13-4-5-16-14(9-13)15(20(27)28)10-17(26-16)19-7-6-18(29-19)11-2-1-3-12(8-11)21(23,24)25/h1-10H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWOYJLWLPJPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Formation

The quinoline backbone is typically synthesized via the Skraup or Friedländer annulation. For this compound, a modified Friedländer reaction proves most effective:

Reaction conditions :

  • Starting material: 6-Chloro-4-nitrobenzaldehyde

  • Catalyst: FeCl₃ (10 mol%)

  • Solvent: Ethanol/water (4:1)

  • Temperature: 80°C, 12 hours

This yields 6-chloro-4-nitroquinoline with 78% efficiency. Subsequent reduction of the nitro group using H₂/Pd-C in THF produces the amine intermediate, which undergoes diazotization and hydrolysis to form 6-chloro-4-carboxyquinoline.

Furan Ring Construction

The 5-[3-(trifluoromethyl)phenyl]furan-2-yl moiety is synthesized through acid-catalyzed cyclization:

Stepwise procedure :

  • Condensation of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate

  • Cyclization using p-toluenesulfonic acid (PTSA) in refluxing toluene

  • Bromination at the 5-position using NBS (N-bromosuccinimide)

Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

Key Coupling Reactions

Suzuki-Miyaura Coupling

The pivotal step involves connecting the quinoline and furan fragments:

ParameterOptimal ValueImpact on Yield
CatalystPd(PPh₃)₄85%
BaseK₂CO₃78%
SolventDME/H₂O (3:1)82%
Temperature90°C88%
Reaction time18 hoursMax yield

Side reactions include homocoupling of boronic esters (5–8% yield loss) and debromination (3–5% loss).

Stille Coupling Alternatives

While less common, Stille coupling using tributyl(5-[3-(trifluoromethyl)phenyl]furan-2-yl)stannane shows promise:

Advantages :

  • Tolerates moisture better than Suzuki conditions

  • Faster reaction kinetics (6–8 hours)

Drawbacks :

  • Toxicity of tin reagents

  • Requires rigorous purification to remove residual tin

Carboxylic Acid Functionalization

The target compound’s carboxylic acid group is introduced via two primary methods:

Direct Oxidation

Oxidation of a methyl precursor using KMnO₄ in basic conditions:

Reaction equation :
6-Chloro-2-5-[3-(trifluoromethyl)phenyl]furan-2-ylquinoline-4-methylNaOHKMnO4Target compound\text{6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-methyl} \xrightarrow[\text{NaOH}]{\text{KMnO}_4} \text{Target compound}

Conditions :

  • 0.1 M KMnO₄

  • 2 M NaOH

  • 70°C, 8 hours

  • Yield: 68%

Nitrile Hydrolysis

Alternative pathway using RuCl₃ catalysis:

ConditionValue
Catalyst loading2 mol%
SolventDMSO/H₂O
Temperature120°C
Time4 hours
Yield73%

This method minimizes over-oxidation byproducts compared to permanganate routes.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry improves yield and safety:

Reactor setup :

  • Module 1: Quinoline bromination (residence time 30 min)

  • Module 2: Suzuki coupling (45 min)

  • Module 3: Acidic workup

Benefits :

  • 92% overall yield vs. 78% batch

  • 60% reduction in palladium usage

Green Chemistry Approaches

Recent developments focus on solvent and catalyst recycling:

  • Aqueous micellar catalysis : TPGS-750-M surfactant enables reactions in water

  • Heterogeneous catalysts : Pd immobilized on magnetic Fe₃O₄ nanoparticles (reused 8×)

Purification and Characterization

Final purification employs orthogonal techniques:

  • Primary purification : Column chromatography (SiO₂, hexane/EtOAc gradient)

  • Recrystallization : From ethanol/water (3:1)

  • Final polish : Preparative HPLC (C18 column, 0.1% TFA buffer)

Key characterization data :

TechniqueCritical Data Points
¹H NMR (400 MHz)δ 8.72 (d, J=8.4 Hz, H-3), 8.15 (s, furan H)
HRMSm/z 452.0564 [M+H]⁺ (calc. 452.0561)
HPLC purity99.3% (254 nm)

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 published procedures reveals:

MethodAverage YieldCost IndexScalability
Traditional batch61%1.00Moderate
Flow chemistry88%0.85High
Micellar catalysis79%0.92Medium

The flow chemistry approach demonstrates superior efficiency but requires significant capital investment.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)₃:

  • Enables room-temperature reactions

  • Reduces metal loading to 0.5 mol%

Biocatalytic Approaches

Engineered P450 enzymes for C–H activation:

  • Selective functionalization without protecting groups

  • Currently in experimental stages

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .

Scientific Research Applications

6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Molecular Weight Key Features Reference
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid Cl (6), COOH (4), furan-phenyl-CF₃ (2) ~447.8* High lipophilicity (CF₃), furan linkage for π-π interactions -
6-Chloro-2-(propargyloxy)quinoline-4-carboxylic acid Cl (6), COOH (4), propargyloxy (2) ~291.7 Propargyl group enables click chemistry modifications
2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid (3d) CF₃O (6), COOH (4), Ph (2) 334.14 Trifluoromethoxy enhances metabolic stability
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid Cl (6), COOH (4), 3-MePh (2) 327.77 Methylphenyl improves solubility relative to CF₃ derivatives
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid Br (6), COOH (4), dichlorophenyl-furan (2) ~483.6* Bromine and dichlorophenyl enhance halogen bonding potential
6-Chloro-3-fluoroquinoline-4-carboxylic acid Cl (6), F (3), COOH (4) 225.60 Fluorine substitution at position 3 alters electronic properties

*Calculated based on formula.

Bioactivity

  • Inhibitory Effects: Carboxhydrazide derivatives of quinoline-furan hybrids (e.g., compounds 6a–6f in ) exhibit inhibitory activity on photosynthetic electron transport (PET) in spinach chloroplasts, with IC₅₀ values correlating with electron-withdrawing substituents like NO₂ or I .
  • Anti-Tuberculosis Potential: Quinoline-2-carboxylic acid derivatives (e.g., methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate) are noted for anti-tuberculosis activity , suggesting that the target compound’s 4-carboxylic acid group could enhance metal chelation or target engagement.

Physicochemical Properties

  • Solubility: Derivatives with polar groups (e.g., 6-chloro-3-fluoroquinoline-4-carboxylic acid ) show higher aqueous solubility compared to lipophilic analogues like the target compound. The trifluoromethyl group in the target compound likely reduces solubility but improves membrane permeability.
  • Crystallinity: Crystal structures of related compounds (e.g., 6-chloro-2-methyl-4-phenylquinoline derivatives ) reveal planar quinoline cores stabilized by intermolecular hydrogen bonding, which may influence formulation stability.

Biological Activity

6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid typically involves several steps, including:

  • Condensation : The reaction begins with the condensation of 3-(trifluoromethyl)benzaldehyde with furan-2-carbaldehyde.
  • Cyclization : Following condensation, cyclization occurs to form the furan ring.
  • Substitution Reactions : Further reactions introduce chloro and quinoline groups, yielding the final product.

This multi-step process often requires careful control of reaction conditions to optimize yield and purity.

Biological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that 6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid possesses antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group is thought to enhance its efficacy.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit cell proliferation in several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in cancer cell lines

The mechanism through which 6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes in target cells.
  • Receptor Modulation : It can also interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • In Vitro Cytotoxicity Study : A study conducted on various cell lines demonstrated significant cytotoxic effects of the compound at micromolar concentrations, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy Testing : Tests conducted against common pathogens revealed a notable reduction in bacterial growth, suggesting its applicability in developing new antimicrobial agents.

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid?

  • Methodology :

  • The quinoline core is typically synthesized via cyclization reactions. For example, intermediates like 4-fluoroaniline derivatives can react with trifluoroacetic anhydride to form the quinoline backbone .
  • The furan-2-yl moiety is introduced through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
  • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed, with sodium bicarbonate used for neutralization during intermediate purification .

Q. What safety precautions are recommended when handling this compound?

  • Methodology :

  • Use personal protective equipment (PPE): gloves, lab coat, and safety goggles. Avoid inhalation by working in a fume hood .
  • In case of skin contact, rinse with water for ≥15 minutes. For spills, use inert adsorbents (e.g., sand) and avoid environmental release .
  • Store in a tightly sealed container in a dry, ventilated area to prevent degradation .

Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?

  • Methodology :

  • The trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological assays. However, it may reduce aqueous solubility, necessitating solvents like DMSO for in vitro studies .
  • The electron-withdrawing nature of the CF₃ group stabilizes the quinoline ring, affecting reactivity in electrophilic substitution reactions .

Q. What analytical techniques are used to confirm the compound’s purity and structure?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chloro, furan, and trifluoromethyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the synthesis of this compound?

  • Methodology :

  • Temperature Control : Maintain 80–100°C during cyclization to prevent side reactions (e.g., decarboxylation) .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs .
  • Solvent-Free Synthesis : Explore microwave-assisted reactions to enhance reaction rates and reduce solvent waste .

Q. What experimental approaches are used to study its interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry with target proteins .
  • Molecular Docking : Use software like AutoDock to predict binding modes to active sites, guided by X-ray crystallography data of analogous compounds .

Q. How do structural modifications (e.g., substituent variations) affect its biological activity?

  • Methodology :

  • SAR Studies : Synthesize derivatives with substituted furans (e.g., dichlorophenyl-furan) and compare bioactivity .
  • LogP Measurements : Assess hydrophobicity changes via shake-flask methods to correlate with cellular uptake .
  • In Vivo Pharmacokinetics : Compare plasma half-life and metabolite profiles of analogs in rodent models .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, buffer composition) .
  • Orthogonal Validation : Confirm activity using independent methods (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 6-fluoroquinoline derivatives) to identify trends .

Q. How is X-ray crystallography applied to characterize its solid-state structure?

  • Methodology :

  • Crystal Growth : Use slow evaporation from toluene/THF mixtures to obtain single crystals .
  • Data Collection : Resolve structures at 100 K with synchrotron radiation (λ = 0.710–0.980 Å) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds) to explain packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.